molecular formula C15H13ClN2O3S B14117459 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime

4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime

Katalognummer: B14117459
Molekulargewicht: 336.8 g/mol
InChI-Schlüssel: GUECCVXLVWEVRO-MFOYZWKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime is a complex organic compound characterized by the presence of a chlorobenzyl group, a nitro group, and a methyloxime group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form 4-chlorobenzyl derivatives.

    Introduction of the Sulfanyl Group: The chlorobenzyl intermediate is then reacted with thiol compounds to introduce the sulfanyl group.

    Nitration: The compound undergoes nitration to introduce the nitro group at the desired position.

    Formation of the Carbaldehyde: The nitro compound is then oxidized to form the carbaldehyde group.

    Methyloxime Formation: Finally, the carbaldehyde is reacted with hydroxylamine to form the methyloxime group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific enzymes and proteins.

    Materials Science: The compound is explored for its use in the development of advanced materials with unique electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorobenzyl and sulfanyl groups but differ in their core structure.

    4-((4-Chlorobenzyl)sulfanyl)-1H-1,2,4-triazole derivatives: These compounds also share similar functional groups but have a different heterocyclic core.

Uniqueness

4-((4-Chlorobenzyl)sulfanyl)-3-nitrobenzenecarbaldehydeo-methyloxime is unique due to the presence of the nitro and methyloxime groups, which confer distinct chemical and biological properties. These groups allow for specific interactions with molecular targets, making the compound valuable for various applications.

Eigenschaften

Molekularformel

C15H13ClN2O3S

Molekulargewicht

336.8 g/mol

IUPAC-Name

(Z)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine

InChI

InChI=1S/C15H13ClN2O3S/c1-21-17-9-12-4-7-15(14(8-12)18(19)20)22-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3/b17-9-

InChI-Schlüssel

GUECCVXLVWEVRO-MFOYZWKCSA-N

Isomerische SMILES

CO/N=C\C1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Kanonische SMILES

CON=CC1=CC(=C(C=C1)SCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.